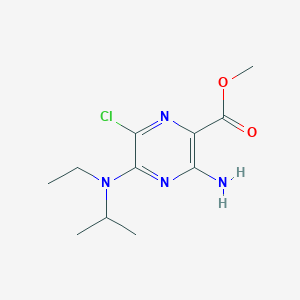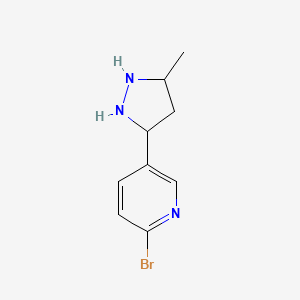
Bezafibrat-Acyl-Glucuronid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bezafibrate Acyl Glucuronide is a metabolite of the lipid-lowering drug Bezafibrate. Bezafibrate is used to manage primary and secondary hyperlipidaemia by lowering cholesterol and triglycerides levels. The compound Bezafibrate Acyl Glucuronide is formed through the conjugation of Bezafibrate with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase .
Wissenschaftliche Forschungsanwendungen
Bezafibrate Acyl Glucuronide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Bezafibrate.
Biology: Investigated for its role in drug metabolism and potential toxicity due to the formation of protein adducts.
Medicine: Studied for its effects on lipid metabolism and potential therapeutic applications in managing hyperlipidaemia.
Wirkmechanismus
Target of Action
Bezafibrate Acyl Glucuronide primarily targets Peroxisome Proliferator-Activated Receptors (PPARs) . PPARs are ligand-activated transcription factors belonging to the nuclear receptor family and play a critical role in lipid and glucose metabolism .
Mode of Action
Bezafibrate is generally accepted as an agonist of PPAR-alpha . It’s also suggested that it might elicit some effects onPPAR-gamma and PPAR-delta . As an antilipemic agent, it lowers cholesterol and triglycerides, decreases low-density lipoproteins (LDL), and increases high-density lipoproteins (HDL) .
Biochemical Pathways
The conjugation with glucuronic acid represents an important pathway in the metabolism of carboxylic acid-containing drugs like Bezafibrate, resulting in the formation of 1-β-O-acyl-glucuronide ester derivatives (‘acyl glucuronides,’ AGs) . These AGs often circulate in plasma prior to being excreted in urine and bile . AGs exhibit a degree of electrophilicity and have the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids .
Pharmacokinetics
Bezafibrate is generally well absorbed from the gastrointestinal tract and displays a high degree of binding to albumin . It is metabolised by the hepatic cytochrome P450 (CYP) 3A4 . All members of this class are primarily excreted via the kidneys and display some increase in plasma half-life in individuals with severe renal impairment . The elimination of bezafibrate is reduced in patients with renal insufficiency and dosage adjustments are necessary to prevent drug accumulation and toxic effects .
Result of Action
Bezafibrate lowers elevated blood lipids (triglycerides and cholesterol). Elevated VLDL and LDL are reduced by treatment with bezafibrate, while HDL levels are increased . It is used in the management of primary and secondary hyperlipidaemia, when there is a lack of clinical improvement following lifestyle modifications or correction of the underlying disorder .
Action Environment
The inherent instability of AGs under physiological conditions and their ability to inhibit key enzymes and transporters can lead to unanticipated interactions with several biological systems . The role of AG metabolites as mediators of drug-induced toxicities remains controversial, in part due to difficulties in studying this group of reactive drug conjugates . The main potential for drug interactions is with drugs or compounds that are metabolised by or affect CYP3A4 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bezafibrate Acyl Glucuronide is synthesized by reacting Bezafibrate with glucuronic acid in the presence of UDP-glucuronosyltransferase enzymes. The reaction typically occurs under physiological conditions, with the enzyme facilitating the transfer of the glucuronic acid moiety to the carboxylic acid group of Bezafibrate .
Industrial Production Methods: Industrial production of Bezafibrate Acyl Glucuronide involves the use of bioreactors where the enzyme UDP-glucuronosyltransferase is immobilized. The reaction conditions are optimized to ensure maximum yield and purity of the product. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Bezafibrate Acyl Glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze back to Bezafibrate and glucuronic acid under acidic or basic conditions.
Transacylation: This reaction involves the transfer of the acyl group to other nucleophiles, such as proteins, leading to the formation of protein adducts.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Transacylation: Presence of nucleophiles such as amino acids or proteins.
Major Products Formed:
Hydrolysis: Bezafibrate and glucuronic acid.
Transacylation: Protein adducts and other acylated products.
Vergleich Mit ähnlichen Verbindungen
- Fenofibrate Acyl Glucuronide
- Gemfibrozil Acyl Glucuronide
- Clofibrate Acyl Glucuronide
Comparison: Bezafibrate Acyl Glucuronide is unique due to its specific interaction with PPAR-alpha, leading to a distinct profile of lipid-lowering effects. Compared to other fibrate acyl glucuronides, Bezafibrate Acyl Glucuronide has a different metabolic stability and reactivity, influencing its pharmacokinetic and toxicological properties .
Eigenschaften
IUPAC Name |
(1R,3R,4R,5S,6R)-3-[2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoyl]oxy-2,4,5,6-tetrahydroxycyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClNO10/c1-26(2,25(36)37-22-19(30)17(24(34)35)18(29)20(31)21(22)32)38-16-9-3-13(4-10-16)11-12-28-23(33)14-5-7-15(27)8-6-14/h3-10,17-22,29-32H,11-12H2,1-2H3,(H,28,33)(H,34,35)/t17-,18-,19?,20+,21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEMADLVNCCHDH-QIIRPGIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC1C(C(C(C(C1O)O)O)C(=O)O)O)OC2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](C1O)C(=O)O)O)O)O)OC2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClNO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1384662.png)
![4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B1384664.png)

![1H-Indole-3-carboxylic acid, 6-cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)](/img/structure/B1384667.png)
![2-Amino-1-[4-(dimethylamino)phenyl]ethanol](/img/structure/B1384670.png)





